6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide

Stereochemistry Dopamine D2 receptor binding Alpha-2 adrenoceptor binding

6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide (CAS 38313-28-9), also known as M-8 or CHF-1024 free base, is a bicyclic 2-aminotetralin derivative that functions as a dual dopamine D2 receptor and α2-adrenoceptor agonist with ancillary β2-adrenoceptor agonist activity. It is a cyclized phenethylamine analog of the endogenous catecholamine dopamine and its N-methyl derivative epinine.

Molecular Formula C11H16BrNO2
Molecular Weight 274.15 g/mol
CAS No. 38313-28-9
Cat. No. B13732071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide
CAS38313-28-9
Molecular FormulaC11H16BrNO2
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESC[NH2+]C1CCC2=C(C1)C=CC(=C2O)O.[Br-]
InChIInChI=1S/C11H15NO2.BrH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2,5,8,12-14H,3-4,6H2,1H3;1H
InChIKeyWVTXFXCXXUAZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide (M-8/CHF-1024): Baseline Pharmacological Identity and Research-Grade Procurement Profile


6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide (CAS 38313-28-9), also known as M-8 or CHF-1024 free base, is a bicyclic 2-aminotetralin derivative that functions as a dual dopamine D2 receptor and α2-adrenoceptor agonist with ancillary β2-adrenoceptor agonist activity . It is a cyclized phenethylamine analog of the endogenous catecholamine dopamine and its N-methyl derivative epinine . The compound was originally investigated as a coronary vasodilator and later advanced to clinical development in prodrug form (nolomirole, CHF-1035) for heart failure . Its pharmacological signature—simultaneous dopaminergic and adrenergic agonism combined with stereoselective receptor engagement—distinguishes it from single-target D2 agonists or pure adrenergic agents, making it a valuable tool for studies requiring concurrent modulation of both receptor systems .

Why Generic Substitution of 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide with Other D2 or α2 Agonists Is Not Supported by Evidence


6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide occupies a narrow pharmacological space that cannot be replicated by single-target D2 agonists (e.g., bromocriptine, quinpirole) or stand-alone α2 agonists (e.g., clonidine, brimonidine). Its dual D2/α2 agonism is stereoselective: the (–)-enantiomer displays approximately 20-fold higher D2 affinity (Ki = 120 nM) and 12-fold higher α2 affinity (Ki = 130 nM) compared to the (+)-enantiomer (Ki = 2,400 nM and 1,600 nM, respectively) . This stereochemistry is not present in achiral alternatives. Furthermore, the compound's capacity to simultaneously reduce norepinephrine spillover and cardiac collagen deposition in vivo is a functional consequence of its dual receptor engagement—a profile that the β1-blocker metoprolol does not reproduce . Substitution with a generic D2 agonist or an α2 agonist would therefore fail to recapitulate the integrated pharmacological effects documented in cardiovascular and ocular models.

Product-Specific Quantitative Evidence Guide: Differentiation of 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide from Comparator Compounds


Enantiomer-Dependent Receptor Affinity: (–)-CHF-1024 vs. (+)-CHF-1024

The (–)-enantiomer of CHF-1024 (the active metabolite of nolomirole) demonstrates markedly higher affinity at both target receptors than the (+)-enantiomer. At the dopamine D2 receptor, the (–)-enantiomer exhibits a Ki of 120 nM, while the (+)-enantiomer shows a Ki of 2,400 nM—a 20-fold difference. At the α2-adrenergic receptor, the Ki values are 130 nM and 1,600 nM, respectively, representing a 12-fold difference . This stereochemical dependence is critical for experimental design: racemic material (the commonly supplied hydrobromide salt) contains both enantiomers, and its effective potency in receptor assays will be dominated by the (–)-enantiomer.

Stereochemistry Dopamine D2 receptor binding Alpha-2 adrenoceptor binding

Intraocular Pressure Reduction: CHF-1024 vs. CHF-1035 (Prodrug) and Brimonidine

In normotensive rabbits, topical administration of CHF-1024 (the active metabolite) produced a maximum IOP decrease of 7.0 ± 0.8 mmHg at 3 hours post-dosing. The prodrug CHF-1035 yielded a maximum decrease of 7.6 ± 1.5 mmHg at 5 hours, while the reference α2-agonist brimonidine produced a maximum decrease of 7.8 ± 0.9 mmHg . Notably, unlike brimonidine, CHF-1035 and CHF-1024 did not lower IOP in the contralateral untreated eye, indicating a different ocular distribution or systemic absorption profile .

Glaucoma Intraocular pressure Ocular pharmacology

Cardiac Fibrosis and Norepinephrine Spillover: CHF-1024 vs. Metoprolol in Post-Myocardial Infarction Rats

In a rat model of left ventricular dysfunction after coronary artery ligation, one-month infusion of CHF-1024 at 0.33 mg/kg/day reduced left ventricular collagen deposition from 8.8 ± 0.5% to 6.6 ± 0.2% (p < 0.05) and decreased plasma norepinephrine from 224 ± 53 pg/ml to 60 ± 7 pg/ml (p < 0.05). At 1 mg/kg/day, collagen was 6.4 ± 0.2% and plasma NE was 87 ± 13 pg/ml . Metoprolol (10 mg/kg/day) also reduced collagen deposition but did not significantly affect plasma norepinephrine levels . This demonstrates that CHF-1024 achieves both anti-fibrotic and sympatholytic effects, whereas β-blockade alone attenuates fibrosis without suppressing circulating norepinephrine.

Heart failure Cardiac fibrosis Norepinephrine spillover

Coronary Vasodilation Magnitude: M-8 vs. Baseline in Anesthetized Canine Model

Intravenous infusion of 6-methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide (M-8) at 8–13 μg/kg/min in anesthetized open-chest dogs increased blood flow to normal myocardium by an average of 53% above control values, accompanied by a 50% reduction in coronary vascular resistance . In hearts with acute coronary artery occlusion, M-8 produced a 93% increase in total heart flow over post-occlusion values and increased flow to ischemic myocardium by 94%, despite persistent occlusion . The vasodilation was blocked by propranolol, confirming β2-adrenoceptor mediation .

Coronary vasodilation Myocardial blood flow Beta-2 adrenoceptor agonism

Ex Vivo Cardioprotection: CHF-1024 Concentration–Response in Isolated Perfused Rat Heart

In the isolated rat heart subjected to global ischemia (20 min) and reperfusion (30 min), pre-ischemic perfusion with CHF-1024 at 1–100 nM significantly improved left ventricular developed pressure (LVDevP) recovery, normalized left ventricular end-diastolic pressure (LVEDP), and reduced coronary perfusion pressure (CPP) during reperfusion compared to untreated controls . The anti-ischemic effect was accompanied by decreased release of creatine kinase and lactate dehydrogenase, indicating reduced myocardial injury . The effect was antagonized by the D2 antagonist domperidone and the α2 antagonist rauwolscine, confirming dual-receptor mediation .

Ischemia-reperfusion injury Cardioprotection Langendorff heart preparation

Optimal Research and Industrial Application Scenarios for 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide Based on Quantitative Differentiation Evidence


Dual D2/α2 Receptor Pharmacological Studies Requiring Defined Stereochemical Composition

Researchers investigating the functional interplay between dopamine D2 and α2-adrenergic receptors should prioritize this compound when single-target agonists fail to recapitulate integrated cellular responses. The documented 20-fold enantiomeric difference in D2 affinity and 12-fold difference in α2 affinity make the racemic hydrobromide salt a suitable starting point for enantiomer separation and comparative stereochemical pharmacology studies, while also requiring careful documentation of enantiomeric purity in procurement specifications.

Heart Failure Models Evaluating Sympatholytic and Anti-Fibrotic Endpoints

In rodent models of post-myocardial infarction left ventricular dysfunction or pressure-overload hypertrophy, CHF-1024 uniquely reduces both cardiac collagen deposition (25% reduction at 0.33 mg/kg/day) and circulating norepinephrine (73% reduction) , whereas β-blockers such as metoprolol reduce fibrosis without affecting NE spillover. This makes the compound an essential positive control for studies disentangling the relative contributions of D2-mediated sympatholysis and β1-blockade to cardiac remodeling outcomes.

Ocular Pharmacokinetic and Glaucoma Model Studies

For glaucoma research requiring D2/α2 dual agonists with distinct temporal IOP-lowering profiles, the compound offers a 7.0 mmHg peak IOP reduction at 3 hours compared to 7.8 mmHg for brimonidine, but with unilateral ocular effect . This property allows intra-subject contralateral eye controls and avoids confounding systemic hypotension, supporting more rigorous experimental designs in rabbit ocular hypertension models.

Coronary Vasodilation and Myocardial Ischemia-Reperfusion Research

Investigators studying collateral blood flow recruitment during coronary occlusion can utilize the compound's demonstrated ability to increase ischemic myocardial blood flow by 94% and total heart flow by 93% in the anesthetized dog model . The propranolol-sensitive β2 mechanism provides a cleaner pharmacological tool than dopamine, which exhibits dose-dependent pressor effects that confound interpretation of coronary flow changes.

Quote Request

Request a Quote for 6-Methylamino-5,6,7,8-tetrahydro-1,2-naphthalenediol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.